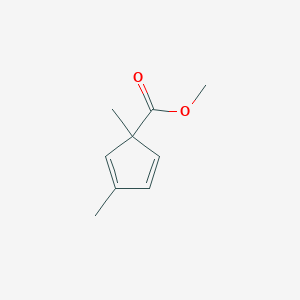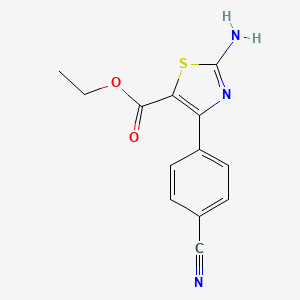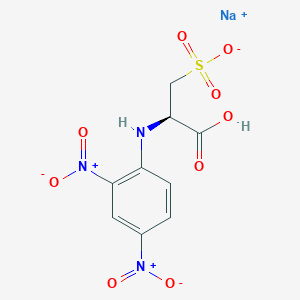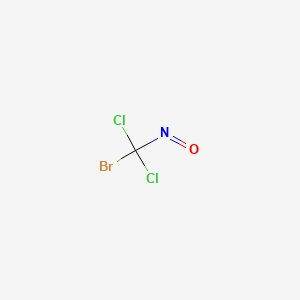
Tyrosine-D-alanine-phenylalanine-methione amide acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosine-D-alanine-phenylalanine-methione amide acetate is a complex organic compound with the molecular formula C26H35N5O5S and a molecular weight of 529.652 g/mol. This compound is notable for its unique structure, which includes a combination of amino acids and a methione amide group. It is used in various scientific research applications due to its biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine-D-alanine-phenylalanine-methione amide acetate typically involves the condensation of the respective amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds . The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosine-D-alanine-phenylalanine-methione amide acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
Applications De Recherche Scientifique
Tyrosine-D-alanine-phenylalanine-methione amide acetate is used in a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Tyrosine-D-alanine-phenylalanine-methione amide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tyrosine-phenylalanine-methione amide acetate
- D-alanine-phenylalanine-methione amide acetate
- Tyrosine-D-alanine-methione amide acetate
Uniqueness
Tyrosine-D-alanine-phenylalanine-methione amide acetate is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C28H41N5O8S |
|---|---|
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
[4-[(2S)-3-acetylperoxy-2-amino-3-oxopropyl]phenyl] (2R)-2-aminopropanoate;(2S)-2-amino-4-methylsulfanylbutanamide;(2S)-2-amino-3-phenylpropanal |
InChI |
InChI=1S/C14H18N2O6.C9H11NO.C5H12N2OS/c1-8(15)13(18)20-11-5-3-10(4-6-11)7-12(16)14(19)22-21-9(2)17;10-9(7-11)6-8-4-2-1-3-5-8;1-9-3-2-4(6)5(7)8/h3-6,8,12H,7,15-16H2,1-2H3;1-5,7,9H,6,10H2;4H,2-3,6H2,1H3,(H2,7,8)/t8-,12+;9-;4-/m100/s1 |
Clé InChI |
WPVANSPHFQSTIN-APVCUKLMSA-N |
SMILES isomérique |
C[C@H](C(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)C)N)N.CSCC[C@@H](C(=O)N)N.C1=CC=C(C=C1)C[C@@H](C=O)N |
SMILES canonique |
CC(C(=O)OC1=CC=C(C=C1)CC(C(=O)OOC(=O)C)N)N.CSCCC(C(=O)N)N.C1=CC=C(C=C1)CC(C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)

![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)







![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
